1-(Tert-butyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

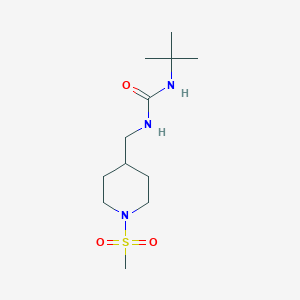

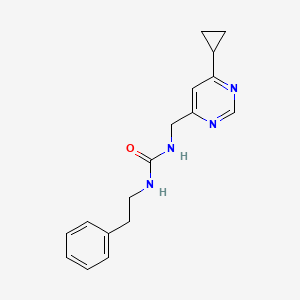

“1-(Tert-butyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea” is a chemical compound with the molecular formula C11H22N2O4S . It is also known as "tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate" .

Molecular Structure Analysis

The molecular weight of this compound is 278.37 . The molecular structure can be represented by the SMILES string:CC(C)(C)OC(=O)NC1CCN(S(=O)(C)=O)CC1 . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications

Synthesis and Application in Organic Chemistry

1-(Tert-butyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea serves as an intermediate in the synthesis of various organic compounds, demonstrating the versatility of urea derivatives in organic synthesis. For instance, tert-butylsulfonylmethyllithium, prepared from methyllithium and tert-butyl methyl sulfone, showcases methylene-transfer reactivity towards nonactivated olefins under nickel catalysis, highlighting the utility of tert-butyl based sulfone derivatives in organic transformations (Gai, Julia, & Verpeaux, 1991). Additionally, synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for Vandetanib, from piperidin-4-ylmethanol through acylation, sulfonation, and substitution steps, underscores the significance of tert-butyl and piperidine based urea compounds in the development of pharmaceutical intermediates (Wang, Wang, Tang, & Xu, 2015).

Applications in Medicinal Chemistry

1-(Tert-butyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea derivatives have shown promising applications in medicinal chemistry, particularly as inhibitors of soluble epoxide hydrolase (sEH), a target for the treatment of inflammatory pain. Studies have developed 1,3-disubstituted ureas with piperidyl moieties as sEH inhibitors, demonstrating enhanced pharmacokinetic profiles and efficacy in reducing inflammatory pain in animal models, signifying the potential therapeutic value of these compounds (Rose et al., 2010).

Contributions to the Study of Binding Constants and Solubilities

Research on the quantitative effects of antihydrophobic agents on binding constants and solubilities in water has employed derivatives similar to 1-(Tert-butyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea. These studies provide insights into the hydrophobic interactions in biochemical systems, further elucidating the role of tert-butylphenyl groups in modulating binding affinities and solubility properties in aqueous environments (Breslow & Halfon, 1992).

Safety and Hazards

properties

IUPAC Name |

1-tert-butyl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O3S/c1-12(2,3)14-11(16)13-9-10-5-7-15(8-6-10)19(4,17)18/h10H,5-9H2,1-4H3,(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXRPGLMDYCRLKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC1CCN(CC1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(3,4-dimethylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2983930.png)

![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide](/img/structure/B2983934.png)

![6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2983935.png)

![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2983937.png)

![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2983939.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2983940.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2983941.png)

![6-(4-Ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2983942.png)

![Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2983948.png)

![2-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2983949.png)